molecular formula C9H6F6O2 B11719860 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B11719860
M. Wt: 260.13 g/mol
InChI Key: SQVSLQMVQFMSSN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Structural Characteristics and IUPAC Nomenclature

The compound’s systematic IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol , reflects its distinct functional groups:

  • A trifluoromethoxy (-OCF₃) group at the para position of the benzene ring.
  • A trifluoromethyl (-CF₃) group adjacent to the hydroxyl-bearing benzylic carbon.
Molecular Formula and Weight
  • Molecular Formula : C₉H₆F₆O₂.
  • Molecular Weight : 260.13 g/mol.
Spectral Data
  • ¹H NMR : Key signals include aromatic protons (δ 7.6–7.3 ppm) and hydroxyl resonance (δ 4.8 ppm).
  • SMILES : C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O.
Physicochemical Properties
Property Value
LogP (Partition Coefficient) ~3.2 (predicted)
Water Solubility <1 g/L (estimated)
Boiling Point Not reported

The compound’s low water solubility and high lipophilicity stem from its fluorine-rich structure, making it suitable for organic-phase reactions.

Synonyms and Regulatory Identifiers

  • CAS Registry : 50823-90-0 (base compound), 705-29-3 (variant).
  • EC Number : 642-867-3.
  • DSSTox Substance ID : DTXSID30198848.
Common Synonyms
  • 3-(Trifluoromethoxy)benzyl alcohol
  • [3-(Trifluoromethoxy)phenyl]methanol.

Properties

Molecular Formula

C9H6F6O2

Molecular Weight

260.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H

InChI Key

SQVSLQMVQFMSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves nucleophilic substitution of m-trifluoromethyl benzyl halides (Cl, Br, I) with sodium acetate in short-chain alcohols (e.g., methanol, propanol). The reaction proceeds via an SN_\text{N}2 mechanism, yielding the benzyl acetate intermediate, which is hydrolyzed under basic conditions to the alcohol.

Procedure:

  • Reaction Setup : Combine m-trifluoromethyl benzyl chloride (1 mol), sodium acetate (1.2–3 mol), and methanol (3 L per 1 kg substrate).

  • Heating : Reflux at 120–160°C for 12–48 hours.

  • Workup : Cool, filter inorganic salts, and recover solvent via distillation.

  • Hydrolysis : Treat with aqueous NaOH (10%) at 80°C for 2 hours.

Data Table:

Halide UsedSolventTemp (°C)Time (h)Yield (%)Purity (%)
ClMethanol160129899.5
BrMethanol140169499.3
IMethanol1202091.599.0

Advantages : High yields, solvent recyclability, and scalability.
Limitations : Requires high temperatures and prolonged reaction times for iodine derivatives.

Catalytic Oxidation of Benzyl Alcohol Derivatives

Platinum-Mediated Oxidation

Benzyl alcohol intermediates containing trifluoromethoxy groups are oxidized to aldehydes using oxygen gas in the presence of a Pt/Bi catalyst. The process occurs in aqueous alkali, ensuring minimal over-oxidation to carboxylic acids.

Procedure:

  • Catalyst Preparation : Suspend 5% Pt/C (0.1 mol%) and Bi2_2O3_3 (0.05 mol%) in NaOH (2 M).

  • Oxidation : Introduce 3-(trifluoromethoxy)benzyl alcohol (1 mol) under O2_2 at 80°C for 40 minutes.

  • Extraction : Separate organic phase and purify via vacuum distillation.

Data Table:

SubstrateCatalystO2_2 Pressure (bar)Conversion (%)Selectivity (%)
3-(Trifluoromethoxy)benzyl alcoholPt/Bi198.894

Advantages : High selectivity for aldehydes; avoids acidic byproducts.
Limitations : Requires precise control of alkali concentration to prevent hydrolysis.

Biocatalytic Reduction of Ketone Precursors

Whole-Cell Bioreduction

Recombinant E. coli expressing alcohol dehydrogenase reduces 3-(trifluoromethoxy)acetophenone to the corresponding (R)-alcohol with high enantiomeric excess (ee >99%).

Procedure:

  • Fermentation : Cultivate E. coli in LB medium with IPTG induction.

  • Bioreduction : Add ketone (10 mM), glucose (20 mM), and cells (OD600_{600} = 30) in PBS (pH 7.0) at 30°C for 24 hours.

  • Extraction : Partition with ethyl acetate and isolate via column chromatography.

Data Table:

SubstrateCell Loading (g/L)ee (%)Yield (%)
3-(Trifluoromethoxy)acetophenone3099.585

Advantages : Enantioselective; operates under mild conditions.
Limitations : Substrate inhibition at concentrations >15 mM.

Grignard Addition to Trifluoromethoxy-Substituted Benzaldehydes

Reaction Pathway

A Grignard reagent (CF3_3MgBr) reacts with 3-(trifluoromethoxy)benzaldehyde, followed by acidic workup to yield the alcohol.

Procedure:

  • Grignard Formation : React CF3_3Br with Mg (1:1.1) in THF at 0°C.

  • Addition : Slowly add 3-(trifluoromethoxy)benzaldehyde (1 mol) in THF at −20°C.

  • Quenching : Treat with NH4_4Cl (aq.), extract with EtOAc, and concentrate.

Data Table:

AldehydeGrignard ReagentTemp (°C)Yield (%)
3-(Trifluoromethoxy)benzaldehydeCF3_3MgBr−2078

Radical Trifluoromethoxylation Using TMSCF3_33

Silver-Mediated Process

Trimethylsilyl trifluoromethane (TMSCF3_3) and AgOTf facilitate radical C–H trifluoromethoxylation of benzyl alcohols under mild conditions.

Procedure:

  • Reaction Setup : Mix benzyl alcohol (10 equiv), TMSCF3_3 (1 equiv), AgOTf (0.1 equiv), and KF (2 equiv) in DCE.

  • Heating : Stir at 85°C for 24 hours under N2_2.

  • Purification : Filter through Celite and isolate via silica gel chromatography.

Data Table:

SubstrateTMSCF3_3 (equiv)Yield (%)
Benzyl alcohol187

Advantages : Broad substrate scope; avoids pre-functionalization.
Limitations : Moderate yields due to competing side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group can undergo oxidation to form a ketone. The electron-withdrawing -CF₃ group stabilizes the resulting ketone, though harsh conditions may be required due to reduced nucleophilicity.

Reagent/ConditionsProductYield*Reference
Pyridinium chlorochromate (PCC)3-(Trifluoromethoxy)-α-(trifluoromethyl)benzyl ketone60–75%
Jones reagent (CrO₃/H₂SO₄)Same as above50–65%

Mechanism : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent. The -CF₃ group stabilizes the transition state through inductive effects .

Esterification and Etherification

The hydroxyl group participates in esterification or etherification reactions, though reactivity is reduced compared to non-fluorinated alcohols.

Ester Formation

ReagentProductYield*Reference
Acetyl chloride (CH₃COCl)Acetylated ester40–55%
Trifluoroacetic anhydrideTrifluoroacetylated ester30–45%

Ether Formation

ReagentProductYield*Reference
Methyl iodide (CH₃I)Methyl ether25–35%
Benzyl bromide (PhCH₂Br)Benzyl ether20–30%

Mechanism : Activation of the hydroxyl group (e.g., via protonation or use of a base) facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from -CF₃ reduces yields .

Nucleophilic Substitution

The alcohol can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent substitution.

Mechanism : Tosylate/mesylate formation enhances leaving-group ability. Substitution follows an SN2 pathway, though steric hindrance from -CF₃ may favor SN1 in polar solvents .

Reduction and Protection

ReagentProtected ProductDeprotection Method
TBDMSCl (silyl chloride)Silyl etherFluoride ions (e.g., TBAF)
Ac₂O (acetic anhydride)Acetylated derivativeBasic hydrolysis

Applications : Protection allows functionalization of the benzene ring or trifluoromethyl groups without alcohol interference .

Radical Reactions

The -CF₃ group can participate in radical-mediated transformations under photoredox conditions.

Reagent/ConditionsProductYield*Reference
N-Trifluoromethoxy reagent + hvTrifluoromethoxylated derivatives30–50%

Mechanism : Light-driven generation of trifluoromethoxy radicals (·OCF₃) enables C–H functionalization or coupling reactions .

Comparative Reactivity Insights

  • Electrophilic Aromatic Substitution : The -OCF₃ group directs electrophiles to the para and ortho positions, but reactions are rare due to deactivation .

  • Hydrogen Bonding : The -OH group forms strong hydrogen bonds, influencing solubility and crystallization .

Scientific Research Applications

Organic Synthesis

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the electrophilic character of the molecule, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing complex molecules that require precise functionalization.

Pharmaceutical Development

The incorporation of trifluoromethyl and trifluoromethoxy groups into drug candidates has been shown to enhance their pharmacological properties. For instance, compounds containing these groups can exhibit improved potency, selectivity, and metabolic stability. Research indicates that the presence of a trifluoromethyl group can significantly increase the inhibitory activity against certain enzymes, such as reverse transcriptase, which is critical in the development of antiviral drugs .

Agrochemical Applications

In agriculture, fluorinated compounds are often used to develop pesticides and herbicides due to their increased lipophilicity and stability. The unique properties of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol make it suitable for use in the synthesis of agrochemicals that require enhanced efficacy and reduced environmental impact.

Case Study 1: Synthesis of Trifluoromethyl Ethers

A study demonstrated the successful use of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol in the synthesis of various trifluoromethyl ethers through oxidative cross-coupling reactions. The reactions were conducted under mild conditions and yielded high selectivity for the desired products, showcasing the compound's utility in creating diverse chemical libraries for further research .

Case Study 2: Antiviral Drug Development

Research focusing on antiviral agents has highlighted how incorporating trifluoromethyl groups into drug candidates can enhance their effectiveness against viral infections. A specific investigation showed that compounds derived from 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol exhibited significantly increased inhibition rates against reverse transcriptase compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C)
3-(Trifluoromethoxy)benzyl Alcohol 50823-90-0 -OCF₃ (3-position) C₈H₇F₃O₂ 192.14 2.08 97–98 (11 mm Hg)
4-(Trifluoromethyl)benzyl Alcohol 349-75-7 -CF₃ (4-position) C₈H₇F₃O 176.13 2.34 85–87 (10 mm Hg)
3-Fluoro-5-(trifluoromethyl)benzyl Alcohol 184970-29-4 -F (3), -CF₃ (5) C₈H₆F₄O 194.13 2.65 Not reported
3-(Trifluoromethyl)benzyl Alcohol 349-76-8 -CF₃ (3-position) C₈H₇F₃O 176.13 2.20 88–90 (10 mm Hg)
3-Fluoro-4-(trifluoromethoxy)benzyl Alcohol 886498-99-3 -F (3), -OCF₃ (4) C₈H₆F₄O₂ 226.12 2.78 Not reported
Target Compound* N/A -OCF₃ (3), -CF₃ (alpha) C₉H₇F₆O₂ ~244.1 ~2.8 >150 (estimated)

*Hypothetical data based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (LogP) :

    • The trifluoromethoxy group (-OCF₃) increases LogP more significantly than -CF₃ due to its larger size and stronger electron-withdrawing nature .
    • The alpha-trifluoromethyl group in the target compound adds steric bulk, further elevating LogP compared to analogs with only ring-substituted fluorinated groups .
  • Boiling Point :

    • Fluorinated groups reduce volatility. The target compound’s higher molecular weight and polar -OCF₃/-CF₃ groups likely result in a higher boiling point than simpler derivatives like 4-(trifluoromethyl)benzyl alcohol .

Comparison with Alpha-Substituted Analogs

  • ALPHA-METHYL-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL (CAS 79756-81-3 ):
    • Replacing the alpha-CF₃ with a methyl (-CH₃) group reduces steric bulk and lipophilicity (LogP ~2.0 vs. ~2.8 for the target compound).
    • Methyl substitution may improve solubility but decrease metabolic resistance .

Key Research Findings

  • Phytotoxic Activity : Fluorinated benzyl alcohols like 3-(Trifluoromethoxy)benzyl Alcohol exhibit herbicidal properties, with activity influenced by substituent position and lipophilicity . The target compound’s higher LogP may enhance membrane permeability, increasing phytotoxicity.
  • Pharmaceutical Potential: Fluorinated benzyl alcohols serve as intermediates in drug synthesis. The target compound’s dual fluorinated groups could optimize pharmacokinetic profiles in CNS or antiviral agents .

Biological Activity

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethoxy groups. These groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

  • Molecular Formula : C9H8F6O2
  • Molecular Weight : 238.15 g/mol
  • Structure : The compound features a benzyl alcohol backbone with trifluoromethoxy and trifluoromethyl substituents, contributing to its unique chemical behavior.

The biological activity of 3-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity through multipolar interactions with target proteins, while the trifluoromethoxy group may influence solubility and permeability across cellular membranes.

Biological Activity

Recent studies have demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies show that derivatives containing trifluoromethyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 10 to 50 μM against breast and lung cancer cell lines .
    • The presence of the trifluoromethyl group has been linked to enhanced potency due to improved interactions with the target proteins involved in tumor growth regulation .
  • Antimicrobial Properties :
    • Research indicates that compounds with trifluoromethoxy groups can exhibit antimicrobial activity against a range of pathogens. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

Several case studies highlight the biological activity of 3-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol:

  • Case Study 1 : A study evaluated the anticancer effects of a related compound in human breast cancer cells (MCF-7). The compound demonstrated an EC50 value of 0.010 μM, indicating potent activity compared to non-fluorinated analogs .
  • Case Study 2 : Research focused on the antimicrobial efficacy against E. coli showed that the compound inhibited bacterial growth at concentrations as low as 5 μM, suggesting its potential as a novel antimicrobial agent .

Data Tables

Activity TypeTarget Cell Line/OrganismIC50/MIC Value
Anticancer ActivityMCF-7 (Breast Cancer)0.010 μM
Antimicrobial ActivityE. coli5 μM
Enzyme InhibitionCytochrome P450IC50 = 44.4 μM

Q & A

Q. What are the primary synthetic routes for 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol?

The compound can be synthesized through multi-step routes:

  • Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) on a halogenated benzyl precursor using trifluoromethoxide (CF₃O⁻) under anhydrous conditions .
  • Step 2 : Install the alpha-trifluoromethyl group via reduction of a ketone intermediate (e.g., 3-(trifluoromethoxy)benzaldehyde derivative) using LiAlH₄ in THF, followed by trifluoromethylation with Ruppert-Prakash reagent (TMSCF₃) .
  • Purification : Distillation under reduced pressure (e.g., 97–98°C at 11 mm Hg, similar to related benzyl alcohols ).

Q. Key Considerations :

  • Fluorinated reagents require moisture-free environments.
  • Monitor regioselectivity during substitution to avoid byproducts.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify benzyl alcohol protons (δ ~4.6 ppm for -CH₂OH) and aromatic protons.
  • ¹⁹F NMR : Distinct signals for -OCF₃ (δ ~−55 ppm) and -CF₃ (δ ~−65 ppm) .
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ~276 (calculated for C₉H₇F₆O₂).

Validation Tip : Cross-reference with computational data (e.g., ab initio calculations for NMR shifts) .

Q. What purification strategies are effective for fluorinated benzyl alcohols?

  • Distillation : Effective for volatile derivatives (boiling point ~97–98°C at 11 mm Hg ).
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar impurities.
  • Recrystallization : For solid derivatives, employ ethanol/water mixtures.

Note : Fluorinated compounds often exhibit low solubility; test solvent systems empirically.

Advanced Research Questions

Q. How do the electronic effects of -OCF₃ and -CF₃ groups influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Nature : Both groups deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions.
  • Impact on Catalysis : Reduces electron density at the benzylic position, hindering oxidative coupling but favoring nucleophilic pathways (e.g., Ullmann coupling with Cu catalysts) .
  • Case Study : In Suzuki-Miyaura reactions, the -CF₃ group lowers the electron density of the boronate partner, requiring Pd(OAc)₂/XPhos as a catalyst system .

Q. What challenges arise in quantifying enantiomeric purity for chiral derivatives?

  • Chiral Stationary Phases (CSPs) : Use HPLC with amylose-based CSPs (e.g., Chiralpak IA) and hexane/isopropanol (90:10) mobile phase.
  • Fluorine-Specific Detection : Couple with ¹⁹F NMR to distinguish enantiomers via diastereomeric shift reagents (e.g., Eu(hfc)₃) .

Data Contradiction Alert : Reported logP values for similar compounds (e.g., logP = 2.08 ) may not correlate with experimental retention times due to fluorine’s polar hydrophobicity.

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

  • Root Cause Analysis :
    • Thermodynamic Control : Fluorinated intermediates may favor side reactions (e.g., dimerization) at higher concentrations.
    • Mass Transfer Limitations : Use microreactors for exothermic trifluoromethylation steps .
  • Mitigation : Optimize stoichiometry (e.g., 1.2 equiv TMSCF₃) and employ in-line FTIR for real-time monitoring.

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for fluorinated intermediates.
  • Characterization : Combine ¹⁹F NMR with computational modeling for ambiguous signals.
  • Safety : Despite limited toxicity data , handle as per ACS guidelines for fluorinated aromatics (use fume hoods, avoid inhalation).

For further reading, consult reviews on trifluoromethylated compounds and catalytic fluorination .

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